![molecular formula C22H23ClN6O5 B11483576 ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11483576.png)
ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: is a complex organic compound with a molecular formula of C22H23ClN6O5 . This compound is characterized by its intricate structure, which includes a purine and pyrimidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the purine and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions, particularly at the purine and pyrimidine moieties, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialized materials and compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often affects cellular processes by altering enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar compounds include other purine and pyrimidine derivatives. Some examples are:
Adenine: A purine derivative with similar structural features.
Thymine: A pyrimidine derivative with comparable properties.
Cytosine: Another pyrimidine derivative used in various biochemical studies.
What sets ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE apart is its unique combination of purine and pyrimidine moieties, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23ClN6O5 |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
ethyl 4-[(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23ClN6O5/c1-5-34-19(31)14-13(26(2)21(32)24-15(14)12-9-7-6-8-10-12)11-29-16-17(25-20(29)23)27(3)22(33)28(4)18(16)30/h6-10,15H,5,11H2,1-4H3,(H,24,32) |
InChI Key |
GAUPVHSQEYFMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CN3C4=C(N=C3Cl)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11483500.png)
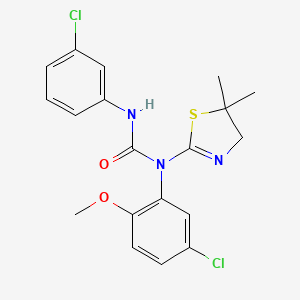

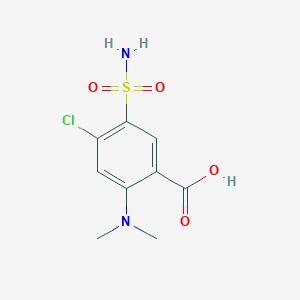
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide](/img/structure/B11483512.png)
![Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11483531.png)
![N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11483533.png)
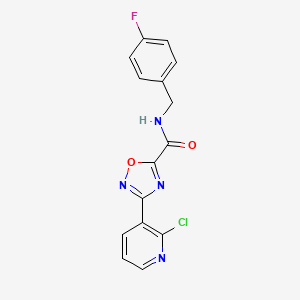
![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B11483541.png)
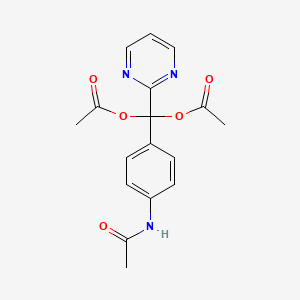
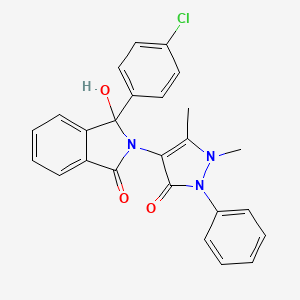
![5-[(2,3-Dimethylphenoxy)methyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11483555.png)
![2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11483561.png)
![7-(3-Bromo-4-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483566.png)
